Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride
Overview
Description
“Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride” is a chemical compound with the molecular formula C14H20BNO4 . It is often used in research and has applications in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group and a complex boron-containing group . The boron atom is part of a dioxaborolane ring, which also includes two oxygen atoms and is substituted with two methyl groups . The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis and could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.12 . It is typically stored under an inert atmosphere at temperatures between 2-8°C . The boiling point and other physical properties are not directly available from the search results .Scientific Research Applications
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Suzuki-Miyaura Cross-Coupling Reactions : Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions . This is a type of chemical reaction where a carbon-carbon bond is formed by coupling a boronic acid with a halide under the influence of a palladium catalyst.
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Transesterification Reactions : Boronic esters can also be used in transesterification reactions . This is a process used to exchange the organic group R″ of an ester with the organic group R′ of an alcohol.
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Preparation of Aminothiazoles : Aminothiazoles, which are used as γ-secretase modulators, can be prepared using similar boronic esters .
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Preparation of Amino-pyrido-indol-carboxamides : Amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, can also be prepared using similar boronic esters .
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Microwave-Assisted Four-Component Coupling Process : Similar boronic esters can be used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .
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Preparation of Pyrazoles : Similar compounds have been used in the preparation of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. They are important in the field of medicinal chemistry due to their presence in many pharmaceutical drugs.
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Preparation of Pyridines : Similar compounds have also been used in the preparation of pyridines . Pyridines are a class of organic compounds with a six-membered ring containing one nitrogen atom. They are widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and food additives.
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Preparation of Boronic Acids : Boronic esters can be hydrolyzed to form boronic acids . Boronic acids are used in many areas of chemistry, including materials science, medicinal chemistry, and molecular biology.
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Preparation of Biaryl Compounds : Boronic esters are used in the Suzuki-Miyaura cross-coupling reaction to prepare biaryl compounds . Biaryl compounds are used in the synthesis of various pharmaceuticals and organic materials.
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Preparation of Heterocyclic Compounds : Boronic esters can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry and materials science.
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Preparation of Aromatic Compounds : Boronic esters can be used in the synthesis of aromatic compounds . Aromatic compounds are widely used in the synthesis of dyes, pharmaceuticals, and polymers.
Safety And Hazards
This compound may pose certain hazards. For example, similar compounds have been labeled with the signal word “Warning” and associated with hazard statements H302, H315, H319, and H335 . These statements indicate potential hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation . Appropriate safety precautions should be taken when handling this compound .
properties
IUPAC Name |
methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4.ClH/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5;/h6-8H,16H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBCDUUNEDAXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657334 | |
Record name | Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride | |
CAS RN |
850567-49-6 | |
Record name | Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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